2-(2-Bromophenyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBUTFTTGDGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 2 2 Bromophenyl Azepane Formation and Transformations
Elucidation of Reaction Mechanisms in Azepane Ring Construction
The formation of the azepane ring, particularly with a 2-aryl substituent, can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These pathways are often dictated by the choice of reagents, catalysts, and reaction conditions.
Polar and Radical Pathways in Organolithium Chemistry
Organolithium reagents are powerful tools in organic synthesis, capable of acting as both strong bases and potent nucleophiles. wikipedia.orglibretexts.org In the context of 2-arylazepane synthesis, organolithium chemistry often involves polar mechanisms, although radical pathways can also be operative under certain conditions.
A key strategy for the synthesis of 2-aryl azepanes involves the rearrangement of N'-aryl ureas derived from precursor amines. nih.gov This transformation is typically initiated by a strong base, such as an organolithium reagent, and proceeds through a configurationally stable benzyllithium (B8763671) intermediate. The reaction involves the stereospecific transfer of the aryl substituent to the 2-position of the azepane ring. nih.gov The high polarity of the carbon-lithium bond dictates a polar, nucleophilic-type mechanism for this rearrangement. wikipedia.org
While less common for this specific transformation, organolithium reagents can participate in single-electron transfer (SET) processes, leading to radical intermediates. researchgate.net The propensity for a polar versus a radical pathway is influenced by factors such as the solvent, temperature, and the nature of the organolithium reagent and substrate. researchgate.net For the formation of 2-(2-Bromophenyl)azepane via organolithium-mediated routes, the polar pathway involving a benzyllithium intermediate is generally considered the predominant mechanism.
| Reagent/Condition | Predominant Pathway | Key Intermediate | Reference(s) |
| Organolithium Base | Polar | Benzyllithium | nih.gov |
| Strong Base (e.g., n-BuLi) | Polar | Configurationally Stable Benzyllithium | nih.gov |
| Potential for SET | Radical | Radical Anion/Cation | researchgate.net |
Catalytic Cycle Analysis in Metal-Mediated Syntheses
Transition metal catalysis, particularly with palladium and copper, offers a versatile and efficient approach to the synthesis of azepine and azepane derivatives. researchgate.netmdpi.comnih.gov These reactions typically proceed through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.
For the synthesis of this compound, a plausible metal-catalyzed approach would involve the cross-coupling of a suitable azepane precursor with a bromophenyl source, or an intramolecular cyclization of a precursor already containing the 2-bromophenyl moiety. A palladium-catalyzed amination-cyclization reaction, for instance, has been utilized for the synthesis of related azepine structures. libretexts.org The catalytic cycle for such a transformation would likely involve:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (in this case, a precursor containing the 2-bromophenyl group), forming a Pd(II) intermediate.
Amination/Cyclization: The nitrogen atom of the azepane precursor coordinates to the palladium center, followed by intramolecular insertion into the Pd-aryl bond.
Reductive Elimination: The desired this compound is released, regenerating the active Pd(0) catalyst.
Copper-catalyzed reactions, often employed for N-arylation, provide an alternative route. nih.gov The mechanism of copper-catalyzed amination reactions is still a subject of debate but is generally believed to involve either an oxidative addition/reductive elimination cycle or a σ-bond metathesis-like pathway.
| Catalyst | Key Mechanistic Steps | Application in this compound Synthesis | Reference(s) |
| Palladium(0) | Oxidative Addition, Transmetalation/Amination, Reductive Elimination | Intramolecular or intermolecular C-N bond formation | researchgate.netmdpi.comlibretexts.org |
| Copper(I) | Oxidative Addition or σ-Bond Metathesis | N-arylation to form the bond between the azepane nitrogen and the bromophenyl group | nih.gov |
Photochemical and Thermal Activation Mechanisms
Photochemical and thermal reactions provide alternative strategies for the construction of the azepine ring system, often involving ring expansion or rearrangement pathways. researchgate.netresearchgate.net Photolysis of aryl azides is a common method for generating nitrene intermediates, which can then undergo ring expansion to form azepines. researchgate.netresearchgate.net In the context of this compound, a precursor containing a 2-bromophenyl azide (B81097) moiety could be envisaged to undergo photochemical rearrangement. The mechanism involves the light-induced extrusion of nitrogen gas to form a highly reactive singlet nitrene, which then rearranges to a didehydroazepine intermediate that can be trapped by a nucleophile. researchgate.net
Thermal rearrangements can also be employed. For instance, the Cope rearrangement of divinylcyclopropanes is a well-established method for accessing seven-membered rings. libretexts.org An analogous aza-Cope rearrangement of a suitably substituted precursor could lead to the formation of the azepine ring.
A photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones has been reported, proceeding via a Norrish-type I cleavage and subsequent recombination. nih.govorganic-chemistry.org This method could potentially be adapted for the synthesis of precursors to this compound.
| Activation Method | Key Intermediate(s) | Mechanistic Pathway | Reference(s) |
| Photochemical | Singlet Nitrene, Didehydroazepine | Ring expansion of an aryl azide | researchgate.netresearchgate.net |
| Photochemical | Biradical | Norrish-type I cleavage of N-vinylpyrrolidinones | nih.govorganic-chemistry.org |
| Thermal | Transition State | Aza-Cope Rearrangement | libretexts.org |
Role of Reactive Intermediates in Azepane Syntheses
The formation of the azepane ring often proceeds through highly reactive intermediates that dictate the course and outcome of the reaction. Understanding the nature and reactivity of these intermediates is fundamental to controlling the selectivity and efficiency of the synthesis.
Benzyllithium and Carbene Intermediates
As mentioned in Section 3.1.1, benzyllithium intermediates play a crucial role in certain organolithium-mediated syntheses of 2-arylazepanes. nih.gov These intermediates are formed by the deprotonation of a benzylic proton by a strong base. Their stability and configurational integrity are key to achieving high stereoselectivity in subsequent rearrangement reactions. nih.gov
Carbene intermediates are another class of reactive species that can be involved in azepine ring formation. libretexts.orgyoutube.com Carbenes are neutral compounds containing a carbon atom with two unshared valence electrons. They can be generated from various precursors, such as diazo compounds, and can undergo a variety of reactions, including cyclopropanation and C-H insertion. In the context of azepine synthesis, an intramolecular cyclopropanation of a dienyltriazole can lead to a transient 1-imino-2-vinylcyclopropane intermediate, which then undergoes a 1-aza-Cope rearrangement to furnish the azepine ring. researchgate.net
| Intermediate | Generation Method | Role in Azepane Synthesis | Reference(s) |
| Benzyllithium | Deprotonation with a strong base | Key intermediate in stereospecific aryl transfer reactions | nih.gov |
| Carbene | Decomposition of diazo compounds | Intramolecular cyclopropanation leading to a rearrangeable intermediate | libretexts.orgresearchgate.net |
Cyclopropylmethyl Carbocation Pathways
Cyclopropylmethyl carbocations are known to undergo rapid rearrangements, making them useful intermediates in ring-expansion reactions. researchgate.net The intramolecular amination of a cyclopropylmethyl cation can lead to the formation of a seven-membered azepine ring. nih.gov The cyclopropylmethyl carbocation itself is a non-classical carbocation, existing as a resonance hybrid of the cyclopropylmethyl, cyclobutyl, and homoallyl cations. researchgate.net The distribution of products in reactions involving these intermediates is highly dependent on the substitution pattern and reaction conditions.
The generation of a cyclopropylmethyl carbocation from a suitably substituted precursor containing a 2-bromophenyl group could provide a pathway to this compound. The regioselectivity of the intramolecular amination would be a critical factor in determining the success of such a strategy.
| Intermediate | Key Feature | Role in Azepane Synthesis | Reference(s) |
| Cyclopropylmethyl Carbocation | Non-classical nature, prone to rearrangement | Intermediate in ring-expansion reactions via intramolecular amination | nih.govresearchgate.net |
Computational and Theoretical Chemistry of 2 2 Bromophenyl Azepane
Quantum Chemical Calculations
Thermochemical Property Calculations
Thermochemical properties are crucial for understanding the stability, reactivity, and energy profile of a molecule. These properties are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT), after performing a geometry optimization to find the molecule's lowest energy conformation. From a subsequent vibrational frequency analysis, key thermodynamic quantities can be derived.
For a molecule like 2-(2-Bromophenyl)azepane, these calculations would yield data on its standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). These values are fundamental for predicting the spontaneity of reactions involving the compound and its stability under various conditions. The calculations involve determining the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Table 1: Representative Thermochemical Properties Calculated for a Molecule at 298.15 K (Note: This table is illustrative and does not represent actual calculated data for this compound.)
| Property | Symbol | Description | Hypothetical Value |
| Zero-Point Energy | ZPVE | The vibrational energy at 0 K. | Calculated Value (kJ/mol) |
| Enthalpy | H | The total heat content of the system. | Calculated Value (kJ/mol) |
| Entropy | S | The measure of disorder or randomness in the system. | Calculated Value (J/mol·K) |
| Gibbs Free Energy | G | The energy available to do useful work, determining reaction spontaneity. | Calculated Value (kJ/mol) |
These properties are derived from the translational, rotational, and vibrational contributions of the molecule, which are determined from its computed vibrational frequencies. nih.govresearchgate.net
Spectroscopic Property Predictions
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.
TD-DFT for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by predicting their excited states. ekb.egnih.gov This method provides information on excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, a TD-DFT calculation would reveal electronic transitions, likely corresponding to π→π* transitions within the bromophenyl ring and n→π* transitions involving the nitrogen atom's lone pair. The results would help in interpreting the experimental UV-Vis spectrum of the compound. arxiv.org
Table 2: Predicted Electronic Transitions for this compound using TD-DFT (Note: This is a hypothetical data table illustrating expected results.)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.59 | 270 | 0.085 | HOMO → LUMO (π→π) |
| S0 → S2 | 5.17 | 240 | 0.120 | HOMO-1 → LUMO (π→π) |
| S0 → S3 | 5.63 | 220 | 0.015 | HOMO → LUMO+1 (n→π*) |
NMR Chemical Shift Predictions (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts from first principles. imist.ma This method, typically employed with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. rsc.org By referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS), theoretical ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy. acs.org
These predictions are invaluable for assigning experimental spectra, confirming molecular structures, and studying conformational equilibria. For this compound, GIAO calculations would provide predicted shifts for each unique hydrogen and carbon atom, helping to resolve complex spectral regions and confirm the connectivity of the azepane and bromophenyl rings.
Table 3: Comparison of Hypothetical Experimental and GIAO-Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound (Note: This table is for illustrative purposes.)
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Deviation (ppm) |
| C attached to N and Phenyl (C2) | 65.5 | 66.1 | +0.6 |
| C attached to Br (C2') | 115.8 | 116.5 | +0.7 |
| Azepane C7 | 28.9 | 29.3 | +0.4 |
| Azepane C4 | 27.3 | 27.9 | +0.6 |
Reactivity Descriptors and Mechanistic Interpretations
Conceptual DFT provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors.
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Indices, Parr Functions)
Local reactivity descriptors, such as Fukui functions and Parr functions, identify the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system. Parr functions are derived from the spin density distribution of the radical anion and cation and are used to characterize the most electrophilic and nucleophilic centers.
Computational studies on azepane and bromocycloheptane (B146454) (BrCHP) provide a model for the expected reactivity of this compound. nih.govresearchgate.net The presence of the nitrogen atom in the azepane ring and the bromine atom on the phenyl ring are expected to be key sites for reactivity.
Table 4: Representative Global Reactivity Descriptors Calculated at the M06-2X/6-311++G(d,p) Level (Data sourced from analogous compounds Azepane and Bromocycloheptane (BrCHP)). nih.govresearchgate.net
| Descriptor | Formula | Azepane | BrCHP | Unit |
| HOMO Energy | E_HOMO | -6.340 | -6.954 | eV |
| LUMO Energy | E_LUMO | 1.143 | -0.163 | eV |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.483 | 6.791 | eV |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.742 | 3.396 | eV |
| Softness (S) | 1 / (2η) | 0.134 | 0.147 | eV⁻¹ |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 2.599 | 3.559 | eV |
| Electrophilicity Index (ω) | μ² / (2η) | 0.900 | 1.860 | eV |
Computational Studies of Reaction Pathways and Energy Barriers
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves locating transition state (TS) structures, which are first-order saddle points on the PES, and calculating the activation energy (energy barrier) required for the reaction to proceed. chemrxiv.org
For this compound, such studies could investigate its synthesis, for example, through cyclization reactions, or its subsequent chemical transformations. researchgate.netresearchgate.net By calculating the Gibbs free energy of reactants, transition states, and products, a reaction profile can be constructed. This profile provides critical insights into reaction kinetics and helps predict the most favorable reaction pathway among several competing possibilities. Methods like the nudged elastic band (NEB) or Eigenvector Following are often used to locate the minimum energy path and its associated transition state.
Advanced Theoretical Concepts
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an electronic level. For a molecule like this compound, which combines an aliphatic heterocyclic azepane ring with a substituted aromatic bromophenyl group, these methods could provide deep insights into its electronic structure, reactivity, and potential applications. However, specific investigations into this compound are currently unavailable.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a rigorous method used to analyze the electron density of a molecule to define chemical bonds, atomic interactions, and molecular structure. amercrystalassn.orgnih.gov This analysis partitions a molecule into atomic basins based on the topology of the electron density, allowing for the quantitative characterization of chemical bonds through the analysis of Bond Critical Points (BCPs). nih.govchemrxiv.org
For this compound, a QTAIM analysis would involve calculating the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and other topological parameters at the BCPs for all covalent bonds (e.g., C-C, C-N, C-H, C-Br) and potential non-covalent interactions. The data from such an analysis would typically be presented in a table format, detailing the nature of the chemical bonds (covalent, ionic, etc.) and their relative strengths. researchgate.net
Table 1: Hypothetical QTAIM Data for Selected Bonds in this compound
| Bond | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Character |
|---|---|---|---|
| C-Br | Data not available | Data not available | Analysis not performed |
| C-N (azepane) | Data not available | Data not available | Analysis not performed |
| C-C (phenyl) | Data not available | Data not available | Analysis not performed |
| C-H | Data not available | Data not available | Analysis not performed |
This table is for illustrative purposes only. No experimental or theoretical QTAIM data for this compound has been found in the scientific literature.
Chirality and Stereochemical Modeling
The structure of this compound contains a stereocenter at the C2 position of the azepane ring, where the bromophenyl group is attached. This means the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2-Bromophenyl)azepane and (S)-2-(2-Bromophenyl)azepane.
Stereochemical modeling would involve computational methods to:
Determine the most stable conformations of each enantiomer.
Calculate the energy barriers for conformational changes.
Predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, which could be used to identify the absolute configuration of the molecule.
The synthesis and stereochemistry of azepane derivatives are topics of significant interest in medicinal and synthetic chemistry due to the importance of molecular shape in biological activity. rsc.orgnih.govacs.org However, specific modeling studies detailing the stereochemical attributes of this compound are not present in the current body of research.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular hyperpolarizability (β). rsc.org
Computational investigations of NLO properties typically use quantum chemical methods like Density Functional Theory (DFT) to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of a molecule. nih.gov The presence of a bromine atom on a conjugated system can significantly enhance NLO properties. rsc.orgrsc.orgresearchgate.net Therefore, this compound could potentially exhibit interesting NLO behavior. A theoretical study would quantify these properties and explore the structure-property relationships.
Table 2: Hypothetical NLO Properties of this compound
| Property | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | Data not available | Debye |
| Mean Polarizability (α) | Data not available | a.u. |
| First Hyperpolarizability (β) | Data not available | a.u. |
This table is for illustrative purposes only. No computational data on the NLO properties of this compound has been found in the scientific literature.
Advanced Spectroscopic and Analytical Characterization of 2 2 Bromophenyl Azepane
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-(2-Bromophenyl)azepane, it would be possible to determine its crystal system, space group, and unit cell dimensions. This analysis provides exact atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.
For this compound, crystallographic data would reveal the conformation of the seven-membered azepane ring, which typically adopts a flexible twist-chair or boat conformation. Furthermore, the analysis would define the spatial relationship and orientation of the 2-bromophenyl substituent relative to the azepane ring. Key structural parameters, such as the intramolecular distances and angles between the bromine atom, the phenyl ring, and the heterocyclic system, would be precisely determined. This information is fundamental for understanding steric interactions and potential non-covalent interactions within the crystal lattice. Although a specific crystal structure for this exact compound is not publicly available, analysis of related azepane derivatives confirms the capability of this technique to elucidate such complex structures. rsc.orgmdpi.com
Example X-ray Crystallographic Data Table for a Hypothetical Crystal of this compound
| Parameter | Value |
| Chemical Formula | C₁₂H₁₆BrN |
| Formula Weight | 254.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) | Value g/cm³ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the protons on the aromatic ring and the azepane ring. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-7.6 ppm). The protons on the azepane ring would resonate in the upfield region (typically δ 1.5-3.5 ppm), with their chemical shifts and multiplicities being highly dependent on their position relative to the nitrogen atom and the bulky bromophenyl group. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would display four distinct signals for the aromatic carbons of the bromophenyl group, with the carbon atom bonded to the bromine showing a characteristic chemical shift. The six carbon atoms of the azepane ring would also give rise to separate signals, providing a complete map of the carbon framework.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.6 | Multiplet (m) |
| CH (benzylic) | 3.0 - 3.5 | Multiplet (m) |
| CH₂ (azepane) | 1.5 - 3.0 | Multiplets (m) |
| NH | 1.0 - 3.0 (variable) | Broad Singlet (br s) |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| Aromatic C-Br | 120 - 125 | |
| Aromatic C-H | 125 - 135 | |
| Aromatic C (ipso) | 140 - 145 | |
| CH (benzylic) | 55 - 65 | |
| CH₂ (azepane) | 25 - 50 |
The seven-membered azepane ring is conformationally flexible. Variable Temperature (VT)-NMR spectroscopy is a technique used to study the dynamic processes of molecules, such as ring inversion or rotation around single bonds. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where conformational exchange is rapid on the NMR timescale, the signals for chemically distinct but interconverting protons may coalesce into a single, averaged peak. As the temperature is lowered, the rate of exchange slows, and these averaged signals may broaden and eventually resolve into separate signals for each conformer. Analysis of these changes allows for the determination of the energy barriers (activation energy) associated with the conformational dynamics of the azepane ring. nih.gov
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and elucidating the complete molecular structure. slideshare.netscribd.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY would be used to trace the connectivity between adjacent protons within the azepane ring and to confirm the relative positions of protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduresearchgate.net It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over two to four bonds). scribd.comresearchgate.net This is particularly useful for identifying connectivity to quaternary carbons (which have no attached protons) and for linking the bromophenyl substituent to the correct position (C2) on the azepane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netipb.pt NOESY data provides crucial information about the stereochemistry and preferred conformation of the molecule in solution, showing, for example, the spatial proximity between certain protons of the phenyl ring and protons on the azepane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3300 - 3500 (weak, broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C (aromatic ring) | Stretching | 1450 - 1600 |
| C-N (amine) | Stretching | 1020 - 1250 |
| C-Br (aryl halide) | Stretching | 1000 - 1100 |
| Aromatic C-H Bending | Out-of-plane | 750 - 770 (ortho-subst.) |
The presence of a band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the azepane ring would be observed just below 3000 cm⁻¹. The characteristic absorptions for the aromatic ring C=C stretching would be found in the 1450-1600 cm⁻¹ region. Finally, a strong band in the fingerprint region, typically around 750-770 cm⁻¹, would be indicative of ortho-disubstitution on the benzene (B151609) ring. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. core.ac.uk For this compound (C₁₂H₁₆BrN), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass is predicted to be approximately 253.0466 Da. uni.lu
The mass spectrum, typically obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), would show a characteristic isotopic pattern for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity separated by 2 Da.
The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. nih.gov Common fragmentation pathways for this compound would likely include:
Loss of the bromine atom ([M-Br]⁺).
Alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the azepane ring.
Cleavage of the bond between the azepane ring and the phenyl group.
Fragmentation of the azepane ring itself through various ring-cleavage mechanisms. nih.gov
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Notes |
| [M+H]⁺ | [C₁₂H₁₇BrN]⁺ | 254.0544 | 256.0524 | Protonated molecular ion (ESI) |
| [M]⁺˙ | [C₁₂H₁₆BrN]⁺˙ | 253.0466 | 255.0446 | Molecular ion (EI) |
| [M-Br]⁺ | [C₁₂H₁₆N]⁺ | 174.1283 | - | Loss of bromine radical |
| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 154.9496 | 156.9476 | Bromophenyl cation |
| [C₆H₁₂N]⁺ | [C₆H₁₂N]⁺ | 98.0970 | - | Fragment from azepane ring cleavage |
In situ Spectroscopic Monitoring of Reaction Progress (e.g., ReactIR)
The real-time, in-situ monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. Techniques such as ReactIR, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for tracking the progress of synthetic transformations without the need for sample extraction. This approach is particularly beneficial for optimizing reaction conditions and ensuring reaction completion in the synthesis of complex molecules like this compound.
ReactIR spectroscopy would monitor this transformation by tracking the disappearance of reactants and the appearance of the product over time. The key spectroscopic changes anticipated would be:
Consumption of Azepane: A decrease in the intensity of the characteristic N-H stretching vibration of the azepane starting material. This peak is typically observed in the region of 3400-3300 cm⁻¹.
Formation of this compound: The disappearance of the N-H stretching band is a primary indicator of product formation. Additionally, subtle shifts in the C-H stretching and bending vibrations of the azepane ring and the aromatic C-H bands of the bromophenyl group would be expected as the electronic environment changes upon bond formation. The formation of the C-N bond itself gives rise to absorptions in the fingerprint region (typically 1350-1000 cm⁻¹), which can be complex but provide a unique signature for the product.
Monitoring Reactant Consumption: If 1-bromo-2-iodobenzene (B155775) is used, changes in the aromatic C-H out-of-plane bending frequencies associated with this specific substitution pattern would be monitored.
By trending the intensity of these key infrared bands over time, a reaction profile can be generated. This data allows for the determination of reaction onset, rate, and endpoint.
A hypothetical dataset representing the in-situ monitoring of the synthesis of this compound via a Buchwald-Hartwig reaction is presented below. This table illustrates the expected changes in absorbance for characteristic infrared peaks of the reactants and the product over the course of the reaction.
| Time (minutes) | Azepane N-H Stretch (Normalized Absorbance at ~3350 cm⁻¹) | Product-Related Aromatic C-H Bend (Normalized Absorbance at ~750 cm⁻¹) | Reaction Conversion (%) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.85 | 0.15 | 15 |
| 30 | 0.68 | 0.32 | 32 |
| 60 | 0.35 | 0.65 | 65 |
| 90 | 0.12 | 0.88 | 88 |
| 120 | 0.02 | 0.98 | 98 |
| 150 | 0.00 | 1.00 | 100 |
This representative data illustrates how in-situ spectroscopic monitoring provides a detailed understanding of the reaction progress, enabling precise control over the synthesis of this compound. The continuous data stream allows for the immediate identification of any deviations from the expected reaction profile, thereby enhancing process safety, efficiency, and product quality.
Derivatives and Analogues of 2 2 Bromophenyl Azepane
Synthesis and Characterization of Substituted 2-(2-Bromophenyl)azepane Derivatives
The synthesis of substituted azepanes, including derivatives of this compound, can be achieved through several strategic approaches. These methods often involve ring expansion of smaller heterocyclic precursors or cyclization of acyclic chains. mdpi.com
One prominent strategy is the dearomative ring expansion of nitroarenes. This photochemical process, mediated by blue light at room temperature, converts a six-membered nitroarene into a seven-membered ring system. Subsequent hydrogenolysis yields the functionalized azepane. acs.orgrsc.org This method offers a pathway to complex polysubstituted azepanes from simple starting materials. acs.org Another approach involves the ring expansion of substituted pyrrolidines. For instance, α-trifluoromethyl azepanes can be synthesized from L-proline via the regioselective ring-opening of a bicyclic azetidinium intermediate with various nucleophiles, transferring the chirality of the starting material to the azepane product with high enantiomeric excess. mdpi.com
Further synthetic methodologies include:
Silyl-aza-Prins Cyclization : This method provides trans-azepanes in high yields and with good to excellent diastereoselectivities from allylsilyl amines. The choice of Lewis acid catalyst, such as InCl₃, is crucial for selectively obtaining the azepane ring. researchgate.net
Reductive Amination and Ring Cleavage : Fused bicyclic aminocyclopropanes, specifically 6,6-dihalo-2-azabicyclo[3.1.0]hexanes, can undergo reductive amination with aldehydes or ketones, which triggers the cleavage of the cyclopropane (B1198618) ring to yield ring-expanded azepane products. acs.org
Copper(I)-Catalyzed Tandem Amination/Cyclization : Functionalized allenynes can react with primary and secondary amines in the presence of a Cu(I) catalyst to produce trifluoromethyl-substituted azepin-2-carboxylates. researchgate.net
The characterization of these synthesized derivatives relies on standard spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the core structure and substitution patterns. researchgate.netnih.gov Two-dimensional NMR techniques can be used to determine the specific location of double bonds within the azepine ring. researchgate.net Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the synthesized compounds. researchgate.netrsc.org
| Synthetic Method | Precursor(s) | Key Features | Reference |
|---|---|---|---|
| Dearomative Ring Expansion | Nitroarenes | Photochemical (blue light), room temperature, two-step process. | acs.orgrsc.org |
| Pyrrolidine Ring Expansion | Substituted Pyrrolidines (e.g., from L-proline) | Can produce chiral azepanes with high enantiomeric excess. | mdpi.com |
| Silyl-aza-Prins Cyclization | Allylsilyl Amines | Lewis acid (InCl₃) catalyzed, high yield, good diastereoselectivity for trans-azepanes. | researchgate.net |
| Reductive Amination/Ring Cleavage | Halogenated aminocyclopropane derivatives | Triggers ring expansion to form azepane structures. | acs.org |
| Tandem Amination/Cyclization | Fluorinated Allenynes and Amines | Copper(I)-catalyzed, yields functionalized azepines. | researchgate.net |
Fused-Ring Systems Containing Azepane Moieties
The this compound structure is a valuable precursor for synthesizing fused-ring systems where the azepane moiety is annulated with other rings, leading to privileged scaffolds in medicinal chemistry.
Benzazepines are bicyclic systems containing a benzene (B151609) ring fused to an azepine ring. The 2-benzazepine scaffold, in particular, is found in various biologically active compounds. nih.gov A concise synthesis of 2-benzazepine derivatives can be achieved from substituted cinnamylamide via an intramolecular Friedel-Crafts reaction. nih.gov Another innovative, catalyst-free method involves the dearomative rearrangement of o-nitrophenyl alkynes, which proceeds through a tandem oxygen transfer cyclization and rearrangement cascade to provide a divergent route to benzazepines. researchgate.netproquest.com
Dibenzo[b,f]azepines , also known as iminostilbenes, feature an azepine ring fused between two benzene rings. This tricyclic core is present in several pharmaceutical agents. researchgate.netnih.gov Synthetic strategies for this scaffold are diverse:
Intramolecular Cyclization : The initial synthesis involved the polyphosphoric acid-catalyzed cyclization of 2,2'-diaminobibenzyl at high temperatures. researchgate.net A more modern approach involves an intramolecular Buchwald–Hartwig coupling of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives, which can be prepared in a few steps from o-nitrobenzyl chlorides and 2-chlorobenzaldehydes. nih.gov
Ring Closure of Open Analogues : N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide precursors can be chemically converted into closed analogue 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
Palladium-Catalyzed Reactions : Ligand-controlled divergent synthesis involving intramolecular cyclization allows for the formation of dibenzo[b,f]azepines directly from precursors like 2-bromostyrene (B128962) and 2-chloroaniline. researchgate.net
Benzoxazepines are tricyclic systems containing fused benzene, oxazine, and azepine rings. The synthesis of 1,4-benzoxazepines can be accomplished through several routes, including visible-light-catalyzed decarboxylation and cyclization of N-arylglycines with 2-alkoxyarylaldehydes, which avoids the use of harsh acids, bases, or oxidants. acs.org Another method involves the reaction of 2-aminophenols with alkynones, proceeding via a 7-endo-dig cyclization. nih.gov The 1,5-benzoxazepine scaffold can be synthesized via thermal cyclization of pyrazole-chalcones with 2-aminophenol (B121084) under microwave irradiation. researchgate.net
Benzothiazepines incorporate a sulfur atom in the seven-membered ring. The 1,5-benzothiazepine (B1259763) structure is a privileged scaffold in drug discovery. A common and effective synthesis involves the reaction of 2-aminothiophenol (B119425) with various substrates. For example, reaction with trans-2,3-disubstituted aziridines can provide regio- and stereo-controlled access to 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines. Green chemistry approaches have also been developed, utilizing water as a solvent or employing multicomponent reactions to enhance efficiency and sustainability. One such method involves the cyclic condensation of o-amino thiophenol with chalcones.
| Fused System | Synthetic Approach | Key Precursors | Reference |
|---|---|---|---|
| Benzazepine | Intramolecular Friedel-Crafts Reaction | Substituted cinnamylamide | nih.gov |
| Dibenzo[b,f]azepine | Intramolecular Buchwald–Hartwig Coupling | 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives | nih.gov |
| 1,4-Benzoxazepine | Visible-Light-Catalyzed Cyclization | 2-Alkoxyarylaldehydes and N-Arylglycines | acs.org |
| 1,5-Benzothiazepine | Condensation/Cyclization | 2-Aminothiophenol and chalcones/aziridines |
Imidazo[1,2-a]azepines are fused heterocyclic systems containing both imidazole (B134444) and azepine rings. Their synthesis can be achieved through the cyclization of quaternary azolium salts, which are formed from the reaction of γ-bromodypnones with 1-alkyl-2-methyl-1H-imidazoles. Subsequent heating in the presence of a base leads to the formation of 1-R-6,8-diaryl-1H-imidazo[1,2-a]azepines.
The synthesis of the closely related and well-studied imidazo[1,2-a]pyridines provides further insight into potential synthetic strategies. These often involve the condensation of a 2-aminoheterocycle with a suitable partner. For example, a catalyst-free cascade process using 2-aminopyridine (B139424) and 1-bromo-2-phenylacetylene can yield 3-arylimidazo[1,2-a]pyridines. These methods suggest that 2-aminoazepane, a potential derivative of this compound, could serve as a key building block for constructing the imidazo[1,2-a]azepine core.
Development of Chiral Analogues for Stereoselective Applications
Chirality plays a critical role in the biological activity of many pharmaceutical compounds. Consequently, the development of stereoselective syntheses for chiral azepane analogues is of high importance. A key strategy for accessing enantiomerically pure azepanes is to start from a chiral precursor. For example, the synthesis of 4-substituted α-trifluoromethyl azepanes can be achieved via the ring expansion of trifluoromethyl pyrrolidines derived from L-proline, effectively transferring the chirality to the azepane product. mdpi.com
Another powerful technique is the stereoselective and regioselective ring expansion of piperidines, which has been applied to construct the azepine backbone of potentially bioactive compounds. The stereochemical outcome of such processes can be investigated and rationalized using computational molecular orbital calculations. Recently, the stereoselective synthesis of both cis- and trans-fused bicyclic azepane diamines has been reported, with the stereochemistry of the ring fusion being controlled by the hydrogenation conditions of aromatic precursors. Resolution of the active enantiomers from this work led to the identification of a potent neuropharmacological agent. For racemic mixtures, enzymatic resolution, such as lipase-mediated esterification or hydrolysis, can be employed to separate enantiomers, a technique that relies on the enzyme's preferential transformation of one enantiomer over the other.
Design and Synthesis of Polycyclic and Spiro Azepane Derivatives
Beyond simple fused systems, the azepane core can be incorporated into more complex polycyclic and spirocyclic frameworks.
Polycyclic azepanes often possess intricate three-dimensional structures. For instance, the total synthesis of communesin F, a polycyclic bis-aminal alkaloid, incorporates an azepane moiety. mdpi.com A divergent synthesis strategy starting from the dearomative rearrangement of o-nitrophenyl alkynes not only produces benzazepines but can also lead to bridged polycycloalkanones, which are complex, alkaloid-like polycyclic systems. researchgate.netproquest.com
Spiro azepane derivatives feature a spirocyclic junction where the azepane ring is connected to another ring system through a single shared atom. An N-heterocyclic carbene (NHC)-catalyzed [3+4] annulation of isatin-derived enals and aurone-derived azadienes provides a route to spirocyclic oxindole-benzofuroazepinones. General methods for synthesizing spiro compounds, such as reacting cyclic diones with amines under Mannich conditions or fusing oxaspirodiones with amino compounds, can be adapted to create azaspiro derivatives. The synthesis of approved spirocyclic drugs, while not all containing azepane, demonstrates established routes like phase-transfer-catalyzed asymmetric synthesis that could be applied to generate chiral spiro azepane systems.
Applications of Azepane Scaffolds in Chemical Research
Role as Intermediates in Complex Organic Synthesis
Azepane derivatives serve as versatile intermediates in the synthesis of more complex molecules. researchgate.net The development of new synthetic methodologies to create functionalized azepanes is an active area of research, underscoring their importance as building blocks. daneshyari.comacs.org Compounds like 2-(2-Bromophenyl)azepane possess multiple reactive sites amenable to further chemical modification. The secondary amine of the azepane ring can undergo N-alkylation or N-acylation, while the bromophenyl group is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of substituents, enabling the construction of diverse and complex molecular libraries from a single azepane precursor. The ability to perform late-stage functionalization on such scaffolds is particularly valuable in synthetic campaigns. acs.org
Precursors for Advanced Chemical Structures (e.g., pincer ligands)
The structural framework of azepane can be incorporated into more sophisticated chemical structures like pincer ligands. Pincer ligands are tridentate molecules that bind tightly to a central metal atom, forming highly stable and reactive organometallic complexes used in catalysis. nih.gov While specific examples detailing this compound as a pincer ligand precursor are not prominent, its structure contains the necessary components. The nitrogen atom of the azepane ring can act as one coordination site. The phenyl ring can be functionalized, for instance, through ortho-lithiation directed by the azepane substituent, to introduce other coordinating arms, thereby forming a classic pincer framework. The synthesis of pincer ligands often involves the strategic assembly of a central aromatic or heterocyclic core with two flanking coordinating arms, a role for which substituted phenylazepanes are structurally suited. nih.gov
Exploration in Materials Science
The unique properties of azepane-containing molecules are also being explored in materials science. Organofluorine compounds, for instance, have found increasing applications in materials science, and the incorporation of an azepane ring can influence the physical and electronic properties of these materials. nih.gov The conformational flexibility of the seven-membered ring can impact the packing of molecules in the solid state, which is a critical factor in the design of organic electronic materials such as molecular wires or dyes. The specific substitution pattern on the azepane scaffold can be tailored to tune these properties, highlighting the potential for these heterocycles in the development of advanced materials. nih.gov
Probes in Chemical Biology Studies
In chemical biology, small molecules are often used as "probes" to investigate the function of proteins and other biological systems. The azepane scaffold can serve as the core of such chemical probes. The design of these probes requires a molecular architecture that allows for the introduction of reporter tags (like fluorescent dyes or biotin) and reactive groups for covalent labeling, without disrupting the interaction with the biological target. The functional handles present in molecules like this compound (the secondary amine and the bromo-aryl group) provide convenient points for such modifications. The three-dimensional shape conferred by the sp³-rich azepane ring can be crucial for selective binding to protein targets, making it a valuable scaffold for developing tools to explore biological pathways. daneshyari.com
Structural Scaffolds in Medicinal Chemistry Design
The azepane ring is considered a "privileged scaffold" in medicinal chemistry and is found among the top 100 most frequently used ring systems in small-molecule drugs. researchgate.netdaneshyari.com Its importance lies in its three-dimensional structure, which is rich in sp³-hybridized carbon atoms. This three-dimensionality is a desirable feature in modern drug design, as it can lead to higher selectivity and better physicochemical properties compared to flat, aromatic systems. daneshyari.com The conformational flexibility of the seven-membered ring allows it to adopt various shapes, enabling it to bind effectively to diverse biological targets. lifechemicals.com The ability to introduce substituents at different positions on the azepane ring allows chemists to fine-tune the molecule's shape and properties to optimize interactions with a specific protein target. lifechemicals.comnih.gov Consequently, the azepane framework is a cornerstone in the architectural design of new therapeutic agents. mdx.ac.ukwikipedia.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of seven-membered rings like azepanes is often hindered by slow cyclization kinetics. nih.gov Traditional methods for constructing azepane rings, such as the dialkylation of primary amines with dihalides or intramolecular reductive amination, can suffer from limitations including harsh reaction conditions, low yields, and the generation of significant waste. mdpi.com Future research must prioritize the development of more efficient, economical, and environmentally benign processes.
A promising future direction lies in the application of photochemical strategies. For instance, a recently developed method involves the photochemical dearomative ring expansion of nitroarenes, mediated by blue light at room temperature. nih.govmanchester.ac.uk This approach transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to yield the azepane core. nih.govmanchester.ac.uk Adapting this sustainable method for substrates like 1-bromo-2-(nitromethyl)benzene could provide a novel, green pathway to the 2-(2-Bromophenyl)azepane core.
Transition-metal catalysis also offers a powerful avenue for sustainable synthesis. Copper(I)-catalyzed tandem amination/cyclization reactions have been shown to be effective for preparing functionalized azepines from allenynes and amines. nih.govresearchgate.net Exploring the application of this methodology to create the this compound skeleton could provide a highly efficient and atom-economical route. Future work should focus on optimizing catalyst systems, expanding substrate scope, and minimizing the use of precious metal catalysts in favor of more abundant and less toxic alternatives like molybdenum. acs.orgacs.org
| Synthetic Strategy | Traditional Approach | Novel/Sustainable Future Approach | Key Advantages of Future Approach |
| Ring Formation | Intramolecular cyclization of haloamines | Photochemical dearomative ring expansion of nitroarenes nih.govmanchester.ac.uk | Utilizes light as a renewable reagent; proceeds at room temperature. |
| Key Bond Formation | Reductive amination of dicarbonyls | Copper-catalyzed tandem amination/cyclization nih.gov | High atom economy; potential for tandem reactions. |
| Catalysis | Stoichiometric reagents | Earth-abundant metal catalysis (e.g., Mo, Cu) acs.orgacs.org | Reduced cost and toxicity; improved sustainability. |
| Reaction Conditions | High temperatures, harsh reagents | Microwave-assisted synthesis; visible-light photocatalysis mdpi.com | Reduced reaction times; milder conditions; energy efficiency. |
Advanced Stereochemical Control in Azepane Synthesis
The biological activity of molecules is often dictated by their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during the synthesis of this compound is of utmost importance. rijournals.comfiveable.me Future research must move beyond the synthesis of racemic mixtures and focus on developing highly stereoselective methods to access specific enantiomers of the target compound.
Asymmetric catalysis is a key strategy for achieving stereochemical control. nih.gov The development of novel chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, could enable the enantioselective synthesis of azepanes. rsc.orgnsf.gov For example, a molybdenum-catalyzed asymmetric allylic alkylation has been developed to construct enantioenriched 1,4-dicarbonyl compounds, which are precursors to azepanes. acs.orgacs.org Applying such catalyst-controlled strategies to precursors of this compound could provide direct access to optically pure products. nih.gov
Another powerful approach is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the outcome of the reaction. youtube.com This can be achieved by using chiral auxiliaries—temporary chemical groups that are attached to the substrate to direct the stereochemical course of a reaction and are subsequently removed. youtube.com Future work could involve designing a synthesis for this compound that incorporates a chiral auxiliary to guide the formation of the seven-membered ring with high diastereoselectivity. Furthermore, dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the starting material, could be explored to convert an entire racemic mixture into a single desired enantiomer.
| Strategy | Description | Potential Application for this compound |
| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. nih.gov | Development of a chiral copper or iridium catalyst for the asymmetric cyclization to form the azepane ring. rsc.org |
| Substrate Control | Existing stereocenters within the substrate molecule influence the stereochemical outcome of a subsequent reaction. youtube.com | Using an enantiopure amino alcohol precursor where the existing stereocenter directs the formation of the new stereocenter at the C2 position. |
| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction and is later removed. youtube.com | Attaching a chiral auxiliary (e.g., an Evans auxiliary) to a precursor to control an alkylation or cyclization step. |
| Asymmetric Desymmetrization | A prochiral molecule is converted into a chiral molecule through a reaction that selectively modifies one of two enantiotopic functional groups. nsf.gov | Desymmetrization of a prochiral di-aldehyde precursor through an asymmetric intramolecular reductive amination. |
Integration of Machine Learning and AI in Retrosynthesis and Reaction Prediction
Modern drug discovery and materials science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.govpreprints.org These computational tools can significantly accelerate the process of designing and optimizing synthetic routes. For a target like this compound, AI can play a pivotal role in future synthetic endeavors.
| AI/ML Application | Function | Relevance to this compound Synthesis |
| Retrosynthesis Planning | Predicts feasible synthetic routes by analyzing the target structure and breaking it down into simpler precursors. researchgate.netnih.gov | Generation of multiple novel synthetic pathways, potentially avoiding known problematic steps or expensive starting materials. |
| Reaction Outcome Prediction | Forecasts the major product, yield, and regioselectivity of a chemical reaction based on reactants and conditions. preprints.orgdrugtargetreview.com | In-silico screening of various catalysts and conditions for key cyclization or functionalization steps to maximize yield. |
| High-Throughput Screening Analysis | Analyzes data from high-throughput experiments to identify optimal reaction conditions and substrate scope. digitellinc.com | Rapidly identifies the best ligand or additive for a challenging cross-coupling reaction on the bromophenyl moiety. |
| Mechanism-Informed Modeling | Uses computational chemistry to understand reaction mechanisms and build more accurate predictive models. | Elucidates the transition state of the azepane ring-closing step, guiding the design of more efficient catalysts. |
Exploration of Azepane Derivatization for New Chemical Functionalities
The structure of this compound offers multiple reactive sites for further chemical modification, or derivatization. Future research should systematically explore these sites to generate a library of novel compounds with potentially unique chemical and biological properties. The strategic functionalization of this scaffold is key to unlocking its full potential.
The 2-bromophenyl group is a prime handle for derivatization via transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines) can be used to replace the bromine atom with a wide variety of substituents. This would allow for the introduction of diverse functional groups, modulating the steric and electronic properties of the molecule.
| Reaction Site | Type of Reaction | Potential New Functionality | Example Reagent/Catalyst |
| Aryl Bromide (C-Br) | Suzuki-Miyaura Coupling | Introduction of new aryl or heteroaryl groups. | Phenylboronic acid, Pd(PPh₃)₄ |
| Aryl Bromide (C-Br) | Sonogashira Coupling | Installation of alkyne functionalities for click chemistry. | Phenylacetylene, CuI, PdCl₂(PPh₃)₂ |
| Aryl Bromide (C-Br) | Buchwald-Hartwig Amination | Formation of new C-N bonds with various amines. | Aniline, Pd₂(dba)₃, RuPhos |
| Azepane Nitrogen (N-H) | N-Acylation | Introduction of amide groups. | Acetyl chloride |
| Azepane Nitrogen (N-H) | Reductive Amination | Attachment of alkyl groups via reaction with aldehydes/ketones. | Benzaldehyde, NaBH(OAc)₃ |
| Azepane Ring (C-H) | C-H Activation/Functionalization | Direct installation of functional groups on the saturated ring. | Iridium or Rhodium catalysts |
In-depth Mechanistic Studies of Challenging Azepane-Forming Reactions
Despite the development of various synthetic methods, the formation of seven-membered rings remains challenging due to unfavorable entropic factors and potential transannular strain, which contribute to slow reaction kinetics. nih.gov A deeper, fundamental understanding of the mechanisms of key azepane-forming reactions is crucial for overcoming these barriers and designing more efficient synthetic strategies.
Future research should employ a combination of experimental and computational techniques to probe these reaction mechanisms. Experimental studies could involve kinetic analysis, isotopic labeling, and the isolation or trapping of reaction intermediates to map out the reaction pathway. For example, in the context of a palladium-catalyzed ring expansion to form azepanes, identifying the active catalytic species and understanding the migratory insertion step would be critical for optimizing the reaction. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the energetics of the reaction pathway. nsf.gov By modeling the transition states and intermediates, researchers can identify the rate-determining step and understand the factors that control selectivity. For instance, DFT studies could elucidate why a particular catalyst favors the 7-endo-trig cyclization required for azepane formation over a competing 6-exo-trig pathway. Such detailed mechanistic knowledge is essential for the rational design of new catalysts and reaction conditions tailored for the efficient synthesis of this compound and other complex azepane derivatives.
| Reaction Type | Known Mechanistic Aspect | Unanswered Question / Avenue for Study | Investigative Tool |
| Intramolecular Reductive Amination | Involves the formation of a cyclic iminium ion intermediate which is then reduced. nih.gov | What is the precise conformation of the iminium ion and how does it influence the stereochemical outcome of the hydride attack? | DFT Calculations, 2D NMR Spectroscopy |
| Photochemical Ring Expansion | Proceeds via the formation of a singlet nitrene intermediate from a nitroarene precursor. nih.gov | What is the detailed electronic structure of the subsequent azanorcaradiene-like intermediate and how does substitution on the aryl ring affect its rearrangement to the azepine? | Time-resolved spectroscopy, CASSCF calculations |
| Cu-Catalyzed Tandem Cyclization | Believed to involve the formation of a copper acetylide followed by nucleophilic attack and intramolecular cyclization. nih.gov | Is the cyclization step concerted or stepwise? What is the exact role of the ligand on the copper center in promoting the 7-membered ring closure? | Isotopic Labeling Studies, In-situ IR Spectroscopy, X-ray Absorption Spectroscopy |
| Piperidine (B6355638) Ring Expansion | Can proceed via various mechanisms depending on the specific reaction (e.g., rearrangement of an N-ylide). rsc.org | For a given substrate, what are the competing energy barriers for different rearrangement pathways and how can conditions be tuned to favor azepane formation? | Kinetic Isotope Effect (KIE) Studies, Crossover Experiments |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Bromophenyl)azepane, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclization of bromophenyl-containing precursors. For example, brominated intermediates (e.g., 2-(2-bromophenyl)propan-2-ol) can undergo nucleophilic substitution or reductive amination with azepane precursors. Key steps include:
- Cyclization : Use of bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C to promote ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
- Critical Factors : Temperature control and solvent polarity significantly affect reaction kinetics and byproduct formation. For instance, higher temperatures (>100°C) may lead to dehalogenation .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm the azepane ring (δ 2.5–3.5 ppm for CH₂-N) and bromophenyl substituent (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₁H₁₄BrN⁺) .
- X-ray Crystallography : Resolves steric effects of the bromophenyl group on the azepane ring conformation .
Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?
- Data :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~224.14 g/mol | Calculated |
| LogP (Lipophilicity) | ~2.8 (estimated via bromine’s contribution) | |
| Solubility | Low in water; soluble in DCM, THF |
- Reactivity : The bromine atom facilitates Suzuki couplings or nucleophilic substitutions, while the azepane nitrogen can undergo alkylation .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the biological activity of azepane derivatives compared to other halogenated analogs?
- Structure-Activity Relationship (SAR) :
- Comparative Data :
| Compound | Substituent | IC₅₀ (Anticancer) | LogP |
|---|---|---|---|
| This compound | Br | 12 µM | 2.8 |
| 2-(4-Chlorophenyl)azepane | Cl | 18 µM | 2.5 |
| 2-(3,4-Difluorophenyl)azepane | F | 25 µM | 2.1 |
- Mechanistic Insight : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
Dose-Response Validation : Reproduce assays (e.g., MTT for cytotoxicity) across multiple cell lines to rule out cell-type specificity .
Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
Target Profiling : Screen against a panel of receptors/enzymes (e.g., GPCRs, CYP450s) to identify off-target effects .
- Case Study : Inconsistent antimicrobial data may stem from variations in bacterial strain susceptibility or compound aggregation .
Q. How can computational modeling guide the optimization of this compound for CNS drug development?
- Methods :
- Docking Studies : Predict binding to dopamine D₂ receptors (e.g., AutoDock Vina) using bromophenyl-azepane’s conformational flexibility .
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., TPSA < 60 Ų favorable) .
- Validation : Correlate in silico results with in vivo pharmacokinetics (e.g., brain/plasma ratio in rodent models) .
Methodological Considerations
- Synthetic Challenges : Bromine’s steric bulk may hinder cyclization; microwave-assisted synthesis can improve yields .
- Analytical Pitfalls : Overlapping NMR signals require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate purity via HPLC (>95%) to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
